Molecular structure and weight of 6-Methoxy-2-oxoindoline-3-carbaldehyde
Molecular structure and weight of 6-Methoxy-2-oxoindoline-3-carbaldehyde
A Critical Intermediate for Indolinone-Based Kinase Inhibitors
Executive Summary
The molecule 6-Methoxy-2-oxoindoline-3-carbaldehyde (also known as 3-formyl-6-methoxy-2-oxindole ) represents a pivotal scaffold in medicinal chemistry, specifically in the design of receptor tyrosine kinase (RTK) inhibitors. Structurally analogous to the core of FDA-approved drugs like Sunitinib and Nintedanib , this intermediate serves as the electrophilic "warhead" in Knoevenagel condensations to generate biologically active 3-substituted indolinones.
This guide provides a comprehensive technical analysis of its molecular structure, synthesis via the Vilsmeier-Haack reaction, and its application in fragment-based drug design (FBDD).
Molecular Identity & Structural Analysis[1][2]
Chemical Nomenclature and Classification
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IUPAC Name: 6-methoxy-2-oxo-1,2-dihydroindole-3-carbaldehyde
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Alternative Names: 3-Formyl-6-methoxy-2-oxindole; 3-(Hydroxymethylene)-6-methoxyindolin-2-one (Tautomer)
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Core Scaffold: Indolin-2-one (Oxindole)
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Functional Groups:
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C3-Formyl (-CHO): Highly reactive electrophile, essential for condensation reactions.
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C6-Methoxy (-OCH₃): Electron-donating group (EDG); modulates lipophilicity and electronic distribution of the aromatic ring.
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C2-Carbonyl (C=O) & N1-H: Hydrogen bond acceptor/donor motifs critical for ATP-binding pocket interactions in kinases.
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Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₁₀H₉NO₃ | |
| Molecular Weight | 191.18 g/mol | Calculated |
| Physical State | Solid (Powder) | Typically yellow to orange due to conjugation |
| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water and non-polar solvents |
| Tautomerism | Keto-Enol Equilibrium | Exists in equilibrium between the 3-formyl (keto) and 3-hydroxymethylene (enol) forms. The enol form is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the C2-carbonyl oxygen. |
Structural Diagram (Tautomeric Equilibrium)
The following diagram illustrates the critical keto-enol tautomerism that defines the reactivity of this molecule.
Caption: Equilibrium between the reactive 3-formyl species and the thermodynamically stabilized 3-hydroxymethylene enol.
Synthesis Protocol: Vilsmeier-Haack Formylation[3][4][5]
The most authoritative and scalable method for synthesizing 6-Methoxy-2-oxoindoline-3-carbaldehyde is the Vilsmeier-Haack reaction . This protocol utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to formylate the electron-rich C3 position of the oxindole ring.[1]
Reaction Mechanism
The reaction proceeds via the formation of a Vilsmeier reagent (chloroiminium ion), which attacks the enol form of the 6-methoxy-2-oxindole. The methoxy group at C6 activates the ring, facilitating electrophilic substitution at C3.
Caption: Step-wise synthesis via Vilsmeier-Haack formylation involving chloroiminium intermediate and hydrolysis.
Detailed Experimental Protocol
Safety Warning: POCl₃ is corrosive and reacts violently with water. Perform all steps in a fume hood.
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Reagent Preparation (In Situ):
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Cool anhydrous DMF (5.0 equiv) to 0°C in a round-bottom flask under inert atmosphere (N₂ or Ar).
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Add POCl₃ (1.2 - 1.5 equiv) dropwise over 20 minutes. Maintain temperature < 5°C to prevent thermal decomposition.
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Observation: The solution will turn pale yellow/orange, indicating Vilsmeier reagent formation.[2]
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Substrate Addition:
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Dissolve 6-Methoxy-2-oxindole (1.0 equiv) in a minimum volume of anhydrous DMF.
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Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[2]
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Allow the mixture to warm to room temperature (25°C) and stir for 1–3 hours. Monitor by TLC (formation of the polar iminium salt).
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Hydrolysis:
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Pour the reaction mixture onto crushed ice/water.
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Adjust pH to ~9–10 using 2M NaOH or saturated Na₂CO₃ solution.
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Critical Step: Heat the basic suspension to 80–90°C for 30 minutes to ensure complete hydrolysis of the dimethylaminomethylene intermediate to the aldehyde.
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Isolation & Purification:
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Cool to room temperature.[3] Acidify carefully to pH ~3–4 with dilute HCl to precipitate the product (aldehydes of oxindoles often precipitate in acidic media).
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Filter the yellow/orange solid.
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Wash with water and cold ethanol.
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Recrystallization: Acetic acid or Ethanol/DMF mixtures are suitable solvents.
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Characterization & Quality Control
To validate the synthesis, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆, 400 MHz):
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Aldehyde/Enol Proton: A distinct signal typically appears downfield.
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Formyl (-CHO): ~9.8 – 10.2 ppm (singlet).
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Hydroxymethylene (=CH-OH): If the enol form dominates, a broad singlet at ~11.0 – 12.0 ppm may be observed, coupled with a vinyl proton at ~7.8 – 8.2 ppm.
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Amide Proton (NH): Broad singlet at ~10.8 – 11.2 ppm (exchangeable with D₂O).
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Methoxy Group (-OCH₃): Sharp singlet at ~3.7 – 3.8 ppm (integrated for 3H).
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Aromatic Region: Three protons corresponding to the indole ring (H4, H5, H7) in the range of 6.5 – 7.5 ppm.
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Mass Spectrometry (MS)
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Ionization Mode: ESI (+) or APCI (+).
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Expected Mass:
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[M+H]⁺: 192.19 m/z
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[M-H]⁻: 190.17 m/z (ESI negative mode often favored for acidic NH).
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Applications in Drug Development[4][8]
The primary utility of 6-Methoxy-2-oxoindoline-3-carbaldehyde is as a precursor for Indolinone-based Kinase Inhibitors . It undergoes Knoevenagel condensation with pyrroles, indoles, or hydrazines to form libraries of compounds targeting VEGFR, PDGFR, and FGFR.
Mechanism of Action (Kinase Inhibition)
The final drugs (e.g., Sunitinib analogs) bind to the ATP-binding pocket of the kinase.
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The oxindole core forms hydrogen bonds with the "hinge region" of the kinase.
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The 6-methoxy group can interact with specific solvent-exposed residues or hydrophobic pockets, potentially improving selectivity compared to the unsubstituted analog.
Synthetic Workflow for Inhibitor Libraries
Caption: Knoevenagel condensation workflow to generate biologically active indolinone derivatives.
References
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Vilsmeier-Haack Reaction on Oxindoles
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Sunitinib Synthesis & Analogs
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Application: Sun, L., et al. (2003). Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific CNS tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 46(7), 1116-1119.
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Tautomerism in 3-Formyl-2-oxindoles
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Structural Insight: Wenkert, E., et al. (1959). 3-Hydroxymethyleneoxindole. Journal of the American Chemical Society, 81(14), 3763-3768.
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General Properties of Indolinones
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Database: PubChem Compound Summary for Indolin-2-one derivatives.
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(Note: While specific CAS numbers for transient intermediates may vary by vendor, the synthesis and characterization data provided here are derived from standard protocols for the indolinone scaffold class.)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
